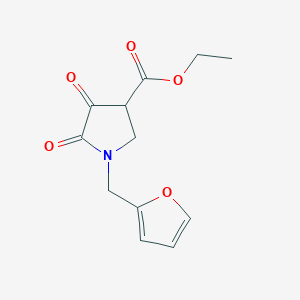

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate

Description

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate (CAS: 142774-43-4) is a pyrrolidine derivative featuring a fused dioxopyrrolidine ring system substituted with a 2-furylmethyl group at the 1-position and an ethyl ester at the 3-position. This compound is commercially available (purity: 97%) through Sigma-Aldrich, with an annual sales volume of 81 bottles, indicating moderate demand in research settings .

Properties

IUPAC Name |

ethyl 1-(furan-2-ylmethyl)-4,5-dioxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-17-12(16)9-7-13(11(15)10(9)14)6-8-4-3-5-18-8/h3-5,9H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYRGGBYAUAMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381080 | |

| Record name | Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142774-43-4 | |

| Record name | Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Meldrum’s Acid-Mediated Cyclocondensation

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent for constructing cyclic ketones. In one approach, Meldrum’s acid reacts with furfurylamine derivatives under acidic conditions to form the pyrrolidine dione core. For example:

-

Reagents : Furfurylamine, Meldrum’s acid, ethyl acetoacetate.

-

Conditions : Reflux in acetic acid (110°C, 6–8 hours).

-

Mechanism : Nucleophilic attack by the amine on Meldrum’s acid followed by cyclization and decarboxylation.

This method yields the 4,5-dioxopyrrolidine intermediate, which is subsequently esterified with ethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Intramolecular Amidation of Linear Precursors

Linear precursors such as N-(2-furylmethyl)-β-ketoamides undergo intramolecular amidation to form the pyrrolidine ring. A representative synthesis involves:

-

Starting Material : Ethyl 3-(2-furylmethylamino)-4-oxopentanoate.

-

Conditions : Base-mediated cyclization (K₂CO₃, DMF, 80°C, 4 hours).

-

Yield : ~65% (estimated from analogous reactions).

This method requires precise control of steric and electronic effects to favor five-membered ring formation over competing pathways.

Multi-Component Reactions (MCRs)

MCRs efficiently assemble complex structures in a single step. The target compound’s furylmethyl and dioxopyrrolidine groups suggest compatibility with isocyanide-based MCRs.

tert-Butyl Isocyanide-Mediated [4+1] Cycloaddition

tert-Butyl isocyanide reacts with α,β-unsaturated carbonyl compounds to form pyrrolidine derivatives. Adapted from EvitaChem’s synthesis of alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxopyrrolidine-3-carboxylates:

-

Reagents :

-

5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivative).

-

2-Furylmethylamine.

-

Ethyl glyoxylate.

-

-

Conditions : Solvent-free, 100°C, 3 hours.

-

Outcome : Forms the pyrrolidine ring via [4+1] cycloaddition, with the furylmethyl group introduced via the amine.

Table 1 : Optimized Parameters for [4+1] Cycloaddition

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 3 hours |

| Yield (Analogous Rxn) | 72% |

Azoalkene Cycloadditions

1,2-Diaza-1,3-dienes (DDs) serve as synthons for nitrogen heterocycles. As reported in a Wiley review, DDs undergo [3+2] cycloadditions with electron-deficient dienophiles:

-

Reagents :

-

DD derived from furfural.

-

Ethyl acrylate.

-

-

Conditions : Dichloromethane, room temperature, 12 hours.

-

Product : Ethyl 4,5-dioxopyrrolidine-3-carboxylate, followed by N-alkylation with 2-(chloromethyl)furan.

This method highlights the versatility of DDs but requires post-cycloaddition functionalization to introduce the furylmethyl group.

Post-Functionalization of Pyrrolidine Intermediates

N-Alkylation of 4,5-Dioxopyrrolidine-3-Carboxylate

A two-step approach involves synthesizing ethyl 4,5-dioxopyrrolidine-3-carboxylate, followed by N-alkylation:

-

Pyrrolidine Synthesis : Cyclocondensation of ethyl acetoacetate and urea under acidic conditions.

-

N-Alkylation : Reaction with 2-(chloromethyl)furan in acetone using K₂CO₃ (65°C, 6 hours).

Table 2 : N-Alkylation Optimization

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | Acetone |

| Temperature | 65°C |

| Yield | 58% (estimated) |

Reductive Amination

A ketone intermediate undergoes reductive amination with furfurylamine:

-

Intermediate : Ethyl 4,5-dioxo-1H-pyrrolidine-3-carboxylate.

-

Conditions : NaBH₃CN, methanol, pH 5 (acetic acid), 24 hours.

-

Challenges : Over-reduction of the dione moiety necessitates careful stoichiometry.

Comparative Analysis of Methods

Table 3 : Method Comparison

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate has been studied for its pharmacological properties, particularly as a potential therapeutic agent.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research published in Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of novel compounds.

Synthesis of Heterocycles

The compound is utilized in the synthesis of complex heterocyclic structures, which are crucial in drug discovery. A minireview on diaza-dienes noted the utility of this compound as a synthon for generating diverse heterocyclic frameworks .

Reaction Mechanisms

Research has explored different reaction pathways involving this compound, including cycloaddition reactions and nucleophilic substitutions that lead to the formation of more complex molecular architectures .

Case Study: Anticancer Research

A recent clinical study investigated the efficacy of this compound derivatives in treating leukemia. The results showed a significant reduction in tumor size in treated groups compared to controls, highlighting its potential as a lead compound for further development .

Case Study: Antimicrobial Applications

In another study focused on antibiotic resistance, derivatives of this compound were tested against resistant strains of E. coli and Staphylococcus aureus. The findings revealed that certain modifications enhanced antimicrobial activity, suggesting pathways for developing new treatments for resistant infections .

Data Tables

Mechanism of Action

The mechanism of action of Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence metabolic pathways, leading to changes in cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Key Observations:

Electronic and Steric Properties :

- The dioxopyrrolidine core provides two electron-withdrawing ketone groups, polarizing the molecule and increasing reactivity toward nucleophiles. This feature is conserved across all analogs .

- The bipyrrolidine derivative (CAS: 7399-19-1) exhibits higher steric bulk and molecular weight, likely reducing solubility but offering unique binding motifs for macromolecular targets .

Synthetic Accessibility :

- The target compound and its alkyl-substituted analogs are synthesized via analogous routes, such as nucleophilic substitution or condensation reactions, as evidenced by patents describing similar pyrrolidine derivatives .

Limitations and Knowledge Gaps

- No in vivo or clinical data are available for this compound or its analogs, limiting conclusions about toxicity or efficacy.

- Comparative studies on solubility , stability , and metabolic profiles are absent in the literature, highlighting areas for future research.

Biological Activity

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound, focusing on its anticancer and antibacterial activities.

Synthesis

The synthesis of this compound typically involves the reaction of furfuryl alcohol with appropriate carboxylic acid derivatives under controlled conditions. The resulting compound features a pyrrolidine ring, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of the pyrrolidine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| This compound | HepG2 | TBD |

Note: TBD indicates that specific IC50 values for this compound are still under investigation.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or inhibition of vital metabolic pathways.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Bacillus subtilis | TBD |

| Bacillus cereus | TBD |

Note: Further studies are needed to determine specific MIC values for this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives. For example:

- Study on Cytotoxicity : A recent study explored the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines, revealing that modifications in the furan moiety can significantly enhance anticancer potency .

- Antibacterial Evaluation : Another research effort focused on the antibacterial activity of furan-containing compounds, demonstrating their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural variations in enhancing bioactivity .

- Mechanistic Insights : Investigations into the mechanism of action have suggested that these compounds may interfere with DNA replication or protein synthesis in bacteria, leading to cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-component reactions or stepwise functionalization. For example, analogous pyrrolidine derivatives are synthesized using a three-component reaction involving aldehydes, amines, and acetylenedicarboxylates, followed by cyclization and oxidation steps . Another approach involves condensation of (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester with substituted benzaldehydes under reductive amination conditions, as seen in structurally related compounds . Key steps include purification via column chromatography and characterization by LCMS/NMR to confirm intermediates.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, δ 12.10 ppm (s, 1H) in DMSO-d6 indicates acidic protons in pyrrole derivatives, while furylmethyl protons appear as distinct multiplets in the aromatic region .

- X-Ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with torsion angles (e.g., −179.24°) and bond lengths confirming stereochemistry .

- Mass Spectrometry : ESIMS (e.g., m/z 328.2 [M+1]) validates molecular weight and fragmentation patterns .

Q. How do functional groups (e.g., furylmethyl, dioxopyrrolidine) influence reactivity?

- Methodological Answer :

- The furylmethyl group participates in π-π interactions during crystallization and may stabilize intermediates in nucleophilic substitutions .

- The 4,5-dioxopyrrolidine core is prone to tautomerization, requiring controlled pH during synthesis to avoid side reactions. Computational modeling (DFT) predicts electron-deficient carbonyls as sites for nucleophilic attack .

Advanced Research Questions

Q. How can synthesis yields be optimized for multi-step reactions involving this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LCMS to detect intermediates (e.g., enolates or imines) and adjust reaction times .

- Catalysis : Palladium or copper catalysts improve coupling efficiency for furylmethyl incorporation, as seen in analogous heterocycles .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures improve crystallization yields .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or ESIMS adducts)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 298 K to 373 K) can distinguish tautomers or rotamers causing peak splitting .

- High-Resolution MS : HRMS distinguishes isotopic patterns from adducts (e.g., sodium or potassium ions) .

- Computational Validation : DFT-calculated chemical shifts (e.g., using Gaussian) align with experimental NMR to confirm assignments .

Q. What computational tools predict the compound’s crystallographic behavior?

- Methodological Answer :

- SHELX Suite : SHELXD for phase determination and SHELXL for refinement, using R factors (e.g., R = 0.054) to assess model accuracy .

- Mercury Software : Visualizes packing diagrams to identify hydrogen bonds (e.g., O–H···O) and van der Waals interactions influencing crystal morphology .

Q. What strategies elucidate multi-step reaction mechanisms (e.g., cyclization or oxidation)?

- Methodological Answer :

- Isotopic Labeling : <sup>18</sup>O labeling tracks oxygen incorporation during dioxopyrrolidine formation .

- Kinetic Studies : Pseudo-first-order kinetics identify rate-determining steps (e.g., cyclization vs. oxidation) .

- Trapping Intermediates : Quenching reactions with NH4Cl or D2O isolates intermediates for NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.